molecular formula C8H12N4O2 B13562170 Ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate

Ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate

Cat. No.: B13562170
M. Wt: 196.21 g/mol
InChI Key: UDIQGFZHALFBFA-UHFFFAOYSA-N
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Description

Ethyl 3-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 3-position with an azetidine (a four-membered saturated nitrogen-containing ring) and at the 5-position with an ethyl ester group. This structure combines the metabolic stability of the triazole ring with the conformational rigidity and basicity of azetidine, making it a promising scaffold for pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C8H12N4O2/c1-2-14-8(13)7-10-6(11-12-7)5-3-9-4-5/h5,9H,2-4H2,1H3,(H,10,11,12)

InChI Key

UDIQGFZHALFBFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=N1)C2CNC2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The azetidine ring can mimic natural substrates, allowing the compound to inhibit enzymes by binding to their active sites . The triazole ring can interact with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,2,4-triazole-5-carboxylate derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Variations and Substituent Effects

The primary structural variation among analogs lies in the substituent at the triazole’s 3-position:

Compound Name Substituent (Position 3) Key Features
Ethyl 3-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate Azetidin-3-yl Small, strained saturated ring; enhances rigidity and basicity.
Ethyl 3-(2-pyridinyl)-1H-1,2,4-triazole-5-carboxylate 2-Pyridinyl Aromatic heterocycle; confers π-π stacking potential and moderate basicity.
Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate 3-Trifluoromethylphenyl Electron-withdrawing group; improves metabolic stability and lipophilicity.
Ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate Amino Electron-donating group; increases reactivity for further functionalization.
Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate 4-Methoxyphenyl Electron-donating aryl group; enhances solubility via polar interactions.

Key Observations :

  • Azetidine vs. Aromatic Substituents : The azetidine group’s smaller size and saturated structure may improve membrane permeability compared to bulky aromatic substituents like pyridinyl or phenyl . Its strain could also increase reactivity in further derivatization.
  • Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl ) stabilize the triazole core, while electron-donating groups (e.g., amino ) enhance nucleophilicity at the triazole ring.
Melting Points and Solubility
  • Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate: Melting point 177–179°C .
  • Ethyl 3-(2-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate: Melting point 134–135°C (decomposes) .
  • Azetidine Derivative : Expected to have a lower melting point due to reduced crystallinity from the flexible azetidine ring.

Biological Activity

Ethyl 3-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis methods, and its notable biological activities, particularly focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂N₄O₂, with a molecular weight of approximately 196.22 g/mol. The compound features an ethyl ester functional group linked to a triazole ring, which is further substituted with an azetidine moiety. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes. One common method includes the Horner-Wadsworth-Emmons reaction starting from azetidin-3-one. This approach allows for the effective construction of the desired compound while maintaining high yields.

Antimicrobial Activity

Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various microbial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have shown promising results in inhibiting bacterial growth.

Microbial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have revealed that the compound induces apoptosis and cell cycle arrest in cancer cells.

Case Study: Cytotoxicity Against Colorectal Cancer Cells

In a study examining its effects on the HT-29 colorectal cancer cell line:

  • IC50 Value : The compound exhibited an IC50 value of 0.85 µM.
  • Mechanism of Action : Flow cytometry analysis indicated that treatment with the compound led to significant cell cycle arrest at the G0/G1 phase.

Additionally, immunofluorescence assays showed a reduction in key signaling markers involved in cancer progression, such as PI3K and β-catenin.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the triazole ring or azetidine moiety can enhance or diminish its activity:

Compound NameStructureNotable Activity
Ethyl 1-(azetidin-3-YL)-1H-1,2,3-triazole-4-carboxylateC₉H₁₂N₄O₂Enhanced anticancer activity
5-(3-Azetidinyl)-1H-1,2,4-TriazoleC₅H₈N₄Antimicrobial properties
Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylateC₁₁H₁₁N₃O₃Improved solubility

These variations highlight the importance of structure in determining biological efficacy and potential therapeutic applications.

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